molecular formula C12H18N2O3 B8048019 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1958063-14-3

5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B8048019
CAS No.: 1958063-14-3
M. Wt: 238.28 g/mol
InChI Key: SSOWMYDVBHAITG-UHFFFAOYSA-N
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Description

5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester is a complex organic compound that features a pyrazole ring substituted with a tetrahydropyran group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: This step involves the protection of hydroxyl groups using tetrahydropyran (THP) as a protecting group, which can be introduced via the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(tetrahydro-furan-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester
  • 5-Methyl-2-(tetrahydro-thiopyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester

Uniqueness

5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of the tetrahydropyran group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-17-12(15)11-8-9(2)13-14(11)10-4-6-16-7-5-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWMYDVBHAITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130820
Record name 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958063-14-3
Record name 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958063-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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